![molecular formula C16H20N2O5S B1227538 4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester](/img/structure/B1227538.png)
4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester
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Overview
Description
4-[[2-(cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester is a nitrobenzoic acid.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, is often performed via simple esterification reactions. These compounds are characterized using techniques like NMR spectroscopy and thin-layer chromatography (Kam, Levonis, & Schweiker, 2020).
- Research on similar molecules, like 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl p-nitrobenzoate, has explored their solvolysis in various solvents. These studies provide insights into the reactivity and stability of the compound's functional groups (Jursic, Ladika, & Sunko, 1986).
Application in Organic Chemistry
- The compound 4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester can be used in condensation reactions for synthesizing various esters. This application is demonstrated in similar compounds using 2-methyl-6-nitrobenzoic anhydride (Shiina, Kubota, Oshiumi, & Hashizume, 2004).
Potential in Medicinal Chemistry
- Related compounds have been synthesized and evaluated for their in vitro antibacterial activity, showcasing the potential of this chemical structure in developing new pharmaceutical agents (Valiullina, Galeeva, Gimalova, Selezneva, Khasanova, Mavzyutov, & Miftakhov, 2019).
Analytical Applications
- Similar nitrobenzoate esters have been studied for their molecular structure and properties using techniques like FT-IR, hyperpolarizability analysis, and HOMO-LUMO analysis. These studies highlight the potential of such compounds in advanced analytical applications (Kumar, Panicker, Fun, Mary, Harikumar, Chandraju, Quah, & Ooi, 2014).
properties
Product Name |
4-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-3-nitrobenzoic acid methyl ester |
---|---|
Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 4-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H20N2O5S/c1-23-16(20)11-7-8-14(13(9-11)18(21)22)24-10-15(19)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19) |
InChI Key |
RULRIFKPXKSRTF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)SCC(=O)NC2CCCCC2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)SCC(=O)NC2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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